N'-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions that can generate reactive oxygen species, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(2-chloro-5-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(3-nitrophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific structural configuration, which includes the (E)-isomer of the Schiff base. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H11N3O3S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11N3O3S/c17-13(8-12-5-2-6-20-12)15-14-9-10-3-1-4-11(7-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ |
InChI Key |
GHYJXMWOFWOULX-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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